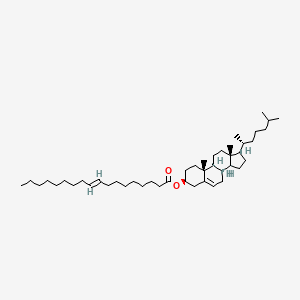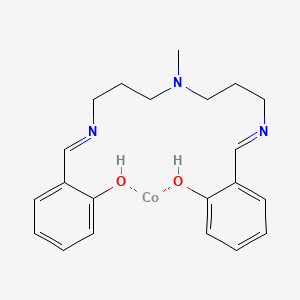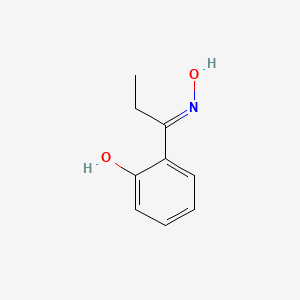
Zinc salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc salicylate is a coordination compound formed by the reaction of zinc ions with salicylic acid. It is known for its significant biological and physicochemical properties. Zinc, being an essential biometal, plays a crucial role in various biological processes, and its combination with salicylic acid enhances its utility in diverse applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc salicylate can be synthesized by reacting salicylic acid with a zinc compound, such as zinc oxide or zinc acetate, in an aqueous or organic solvent. The reaction typically involves dissolving salicylic acid in a solvent and then adding the zinc compound under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of a mixture of water and an organic solvent to improve the yield and purity of the product. The reaction is carried out at specific temperatures and pH levels to optimize the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Zinc salicylate undergoes various chemical reactions, including thermal decomposition, coordination reactions, and substitution reactions. During thermal decomposition, this compound releases salicylic acid, carbon dioxide, and water, ultimately forming zinc oxide as the final product .
Common Reagents and Conditions:
Thermal Decomposition: Heating this compound at high temperatures (up to 900°C) results in the release of salicylic acid, carbon dioxide, and water, with zinc oxide as the final product.
Coordination Reactions: this compound can form complexes with other ligands, such as theophylline and urea, under specific conditions.
Major Products Formed:
Thermal Decomposition: Zinc oxide, salicylic acid, carbon dioxide, and water.
Coordination Reactions: Complexes with ligands like theophylline and urea.
Scientific Research Applications
Zinc salicylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Biology:
- Exhibits antimicrobial properties, making it effective against bacteria, yeasts, and fungi .
- Enhances the growth of certain plants under drought conditions when used as a foliar application .
Medicine:
Industry:
Mechanism of Action
Zinc salicylate exerts its effects through several mechanisms. The zinc ion interacts with various biological molecules, including proteins and enzymes, facilitating enzymatic processes and inhibiting the formation of toxic free radicals . Salicylic acid, on the other hand, modulates the activity of cyclooxygenase enzymes, reducing the formation of pro-inflammatory prostaglandins . The combination of these effects contributes to the compound’s antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Zinc Acetate: Another zinc compound with antimicrobial properties, but lacks the anti-inflammatory effects of salicylic acid.
Methyl Salicylate: A salicylate compound with similar anti-inflammatory properties but without the added benefits of zinc.
Uniqueness: Zinc salicylate combines the beneficial properties of both zinc and salicylic acid, making it a versatile compound with enhanced antimicrobial and anti-inflammatory effects. Its ability to form complexes with other bioactive ligands further extends its applications in various fields .
Properties
CAS No. |
16283-36-6 |
|---|---|
Molecular Formula |
C14H12O6Zn |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;zinc |
InChI |
InChI=1S/2C7H6O3.Zn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
InChI Key |
GSIPEPRFZWZQCN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Zn] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)


